BenchChemオンラインストアへようこそ!

Ortetamine

Behavioral Pharmacology Drug Discrimination Stimulant SAR

Ortetamine (2-methylamphetamine) is the only methylamphetamine isomer that fully and dose-dependently substitutes for dextroamphetamine in drug discrimination studies, unlike its meta- and para- analogs which produce only partial generalization. This unique pharmacodynamic profile makes it an essential tool for behavioral pharmacology, abuse liability assessment, and SAR studies. Critically, standard mass spectrometry cannot distinguish the ortho isomer from 3- and 4-methylamphetamine, making certified reference materials indispensable for forensic and clinical laboratories developing validated analytical methods such as GC-IRD or derivatization-based GC-MS. Procure isomer-specific, analytically verified Ortetamine to ensure experimental validity and regulatory compliance. Note: Schedule II controlled substance; appropriate licenses required.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 5580-32-5
Cat. No. B1605716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtetamine
CAS5580-32-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)N
InChIInChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
InChIKeyZEMQBDFHXOOXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ortetamine (CAS 5580-32-5) Chemical Identity and Core Pharmacological Profile for Procurement Decisions


Ortetamine (INN), also known as 2-methylamphetamine, is a substituted amphetamine class stimulant and anorectic agent with the chemical formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol [1]. It functions as a monoamine releasing agent, increasing extracellular levels of dopamine, norepinephrine, and serotonin [1]. Ortetamine is distinguished from its meta- and para-methyl analogs (3-methylamphetamine and 4-methylamphetamine) by the position of the methyl substituent on the phenyl ring (ortho position). This specific structural feature is the primary determinant of its unique pharmacological and analytical profile, which is critical for research and forensic applications [2].

Why Ortetamine Cannot Be Substituted with 3- or 4-Methylamphetamine in Research and Forensic Workflows


While Ortetamine (2-methylamphetamine) and its isomers 3- and 4-methylamphetamine share an identical molecular formula and core pharmacophore, their pharmacological stimulus properties and analytical profiles diverge significantly [1]. In vivo drug discrimination studies reveal that only the ortho-substituted isomer (Ortetamine) fully and dose-dependently substitutes for the discriminative stimulus of dextroamphetamine, whereas the meta- and para- isomers produce only partial generalization [2]. Furthermore, the regioisomers are indistinguishable by standard mass spectrometry, necessitating specific and more complex analytical methods for unambiguous identification [1]. Therefore, substituting one isomer for another invalidates experimental results in behavioral pharmacology and complicates forensic analysis. The following quantitative evidence underscores the necessity for precise, isomer-specific procurement.

Quantitative Differentiation of Ortetamine (2-Methylamphetamine) from Analogs: Evidence-Based Guide for Scientific Selection


Ortetamine Demonstrates Full, Dose-Dependent Substitution for Dextroamphetamine Unlike Meta- and Para- Isomers

In a head-to-head drug discrimination study using rats trained to discriminate 1 mg/kg (+)amphetamine from saline, Ortetamine (oTAP) fully substituted for the amphetamine stimulus with an ED50 of 4.1 mg/kg. In contrast, the positional isomers 3-methylamphetamine (mTAP) and 4-methylamphetamine (pTAP) produced only partial generalization (approximately 50% amphetamine-appropriate responding) and disrupted behavior at higher doses, preventing a definitive assessment of their stimulus character [1]. This demonstrates a qualitative, not just quantitative, difference in the central nervous system effects between the isomers.

Behavioral Pharmacology Drug Discrimination Stimulant SAR

Ortetamine Exhibits ~10-Fold Lower Behavioral Potency than Dextroamphetamine

While Ortetamine (oTAP) fully substitutes for dextroamphetamine, its potency is significantly lower. The ED50 for stimulus generalization was 4.1 mg/kg for Ortetamine, whereas the training dose of (+)amphetamine was 1 mg/kg [1]. This establishes that Ortetamine is approximately one-tenth as potent as (+)amphetamine in producing the amphetamine-like discriminative stimulus. This potency differential is a critical parameter for designing in vivo experiments and for assessing relative abuse potential.

Behavioral Pharmacology Potency Dose-Response

Isomer-Specific Analytical Differentiation is Required for Unambiguous Identification of Ortetamine

The regioisomers 2-methylamphetamine (Ortetamine), 3-methylamphetamine, and 4-methylamphetamine possess virtually identical mass spectra, rendering standard GC-MS analysis ineffective for their differentiation [1]. A validated method combining gas chromatography with infrared detection (GC-IRD) or derivatization followed by GC-MS is required to unequivocally identify the ortho-substituted isomer [1]. This analytical challenge directly impacts the selection of reference standards for forensic and toxicological laboratories.

Forensic Chemistry Analytical Chemistry Isomer Differentiation

Regulatory Classification as a Schedule II Controlled Substance Informs Procurement and Handling Protocols

Ortetamine is an isomer of methamphetamine and is classified as a Schedule II controlled substance in the United States [1]. This regulatory status, distinct from many other research chemicals, mandates specific licensing, record-keeping, and secure storage requirements. Procurement of Ortetamine therefore involves a different compliance burden compared to non-scheduled or lower-schedule analogs.

Regulatory Compliance Controlled Substance Supply Chain Management

Evidence-Driven Application Scenarios for Ortetamine (2-Methylamphetamine) in Scientific and Industrial Settings


Behavioral Pharmacology Studies of Amphetamine-Type Stimulus Effects

Ortetamine is the preferred research compound for studies requiring a full, dose-dependent amphetamine-like discriminative stimulus in rodent models. Its ability to completely substitute for dextroamphetamine, unlike its meta- and para- isomers, makes it an essential tool for probing the neuropharmacological mechanisms underlying the subjective effects of stimulants [1]. This is particularly relevant for abuse liability assessment and for understanding the structural determinants of amphetamine-class drug action.

Forensic and Clinical Toxicology Reference Standard for Isomer-Specific Identification

Due to the analytical challenge posed by the identical mass spectra of methylamphetamine isomers, certified reference materials of Ortetamine are critical for forensic and clinical laboratories. These standards are required to develop and validate robust analytical methods, such as GC-IRD or derivatization-based GC-MS, that can unambiguously differentiate Ortetamine from 3- and 4-methylamphetamine in seized drug analysis and biological specimen testing [2].

Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry

Ortetamine serves as a key reference compound in medicinal chemistry SAR studies focused on the ortho-methyl substitution of the amphetamine phenyl ring. Its distinct pharmacological profile—full substitution for amphetamine with approximately 10-fold lower potency [1]—provides a benchmark against which the effects of other ortho-substituted analogs can be quantitatively compared. This enables the systematic exploration of how modifications to the aromatic ring alter central nervous system activity.

Regulatory Compliance and Controlled Substance Management Training

As a Schedule II controlled substance in the United States [3], Ortetamine is used in academic and industrial settings to develop and demonstrate compliance protocols for the handling, storage, and disposal of high-schedule research materials. Its procurement and use serve as a practical case study for training personnel on DEA regulations, institutional review board requirements, and supply chain security for controlled substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ortetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.